Cas no 936001-98-8 ((4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers))

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
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- [(4R)-1-hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate
- (4R)-1-Acetyl-1-hydroxy-4-(1-Methylethenyl)-2-cyclohexene-1-Methanol
- (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
- (4R)-1-HYDROXY-4-(1-METHYLETHENYL)-2-CYCLOHEXENE-1-METHANOL 1-ACETATE
- (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
- [(4R)-1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl]methyl acetate
- DTXSID60558138
- 936001-98-8
- (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
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- インチ: InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3/t11-,12?/m0/s1
- InChIKey: VFVJYMAACGYTMS-PXYINDEMSA-N
- ほほえんだ: CC(=C)[C@@H]1CCC(C=C1)(COC(=O)C)O
計算された属性
- せいみつぶんしりょう: 210.12600
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 291.0±40.0 °C at 760 mmHg
- フラッシュポイント: 114.2±20.1 °C
- PSA: 46.53000
- LogP: 1.82290
- じょうきあつ: 0.0±1.4 mmHg at 25°C
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H947835-1mg |
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) |
936001-98-8 | 1mg |
$ 184.00 | 2023-09-07 | ||
TRC | H947835-10mg |
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) |
936001-98-8 | 10mg |
$ 1455.00 | 2023-09-07 |
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) 関連文献
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(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)に関する追加情報
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) - CAS No. 936001-98-8
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers), identified by its CAS number 936001-98-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This mixture of diastereomers exhibits unique structural and functional properties, making it a valuable intermediate in the synthesis of various biologically active molecules. The compound belongs to the class of terpenoids, which are naturally occurring organic compounds known for their diverse pharmacological effects.
The structural framework of this compound features a cyclohexene core substituted with a hydroxyl group at the 1-position, an acetate ester at the 1-methanol position, and a (1-methylethenyl) group at the 4-position. The presence of multiple stereocenters, particularly the (4R) configuration, contributes to the formation of a mixture of diastereomers. This stereochemical complexity is crucial for understanding its reactivity and potential biological activity.
In recent years, there has been growing interest in the development of stereoselective synthetic methodologies to produce enantiomerically pure or diastereomerically enriched forms of such compounds. The study of diastereomer mixtures provides insights into the mechanisms of enzymatic and chemical transformations, which are essential for optimizing synthetic routes in drug discovery.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. For instance, researchers have explored its use in constructing natural product analogs and drug candidates targeting various therapeutic areas. The cyclohexene scaffold is particularly versatile, allowing for further functionalization through reactions such as hydroxylation, esterification, and oxidation.
Recent advancements in computational chemistry have enabled more accurate predictions of the properties and reactivity of such complex mixtures. Molecular modeling studies have been instrumental in understanding how different diastereomers interact with biological targets, providing a rational basis for designing more effective drug candidates.
The synthesis of this compound typically involves multi-step organic transformations, including cyclization reactions, esterification, and stereocontrol techniques. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereoselectivity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in molecular construction.
From a biological perspective, the diastereomer mixture offers a unique opportunity to study structure-activity relationships (SAR). By comparing the properties of different diastereomers, researchers can gain valuable insights into how stereochemistry influences biological function. This information is critical for designing molecules with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in terpenoid derivatives due to their broad spectrum of biological activities. Compounds like this one have been investigated for their potential roles in anti-inflammatory, antimicrobial, and anticancer therapies. The ability to produce and manipulate such complex molecules underscores the importance of advanced synthetic methodologies in drug development.
Furthermore, the environmental impact of synthesizing these compounds has been a subject of increasing concern. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, emphasizing atom economy, solvent efficiency, and waste reduction. These approaches not only minimize environmental footprint but also often improve reaction yields and selectivity.
In conclusion, (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) represents a fascinating example of how structural complexity can lead to novel biological activities. Its synthesis and study continue to contribute significantly to our understanding of organic chemistry and its applications in medicine. As research progresses, this compound is likely to play an even greater role in the development of new therapeutic agents.
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